molecular formula C16H17FN4O2 B7683196 2-[(E)-[4-[(4-fluorophenyl)methoxy]-3-methoxyphenyl]methylideneamino]guanidine

2-[(E)-[4-[(4-fluorophenyl)methoxy]-3-methoxyphenyl]methylideneamino]guanidine

Cat. No. B7683196
M. Wt: 316.33 g/mol
InChI Key: HZRWPOMNHPADJU-AWQFTUOYSA-N
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Description

2-[(E)-[4-[(4-fluorophenyl)methoxy]-3-methoxyphenyl]methylideneamino]guanidine, also known as FMePyMcG, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications.

Mechanism of Action

2-[(E)-[4-[(4-fluorophenyl)methoxy]-3-methoxyphenyl]methylideneamino]guanidine exerts its therapeutic effects through the inhibition of protein arginine methyltransferase 5 (PRMT5), an enzyme that plays a crucial role in various cellular processes, including gene expression, DNA repair, and cell proliferation. By inhibiting PRMT5, 2-[(E)-[4-[(4-fluorophenyl)methoxy]-3-methoxyphenyl]methylideneamino]guanidine can induce cell cycle arrest and apoptosis in cancer cells, reduce inflammation, and improve insulin sensitivity in diabetic mice.
Biochemical and Physiological Effects
2-[(E)-[4-[(4-fluorophenyl)methoxy]-3-methoxyphenyl]methylideneamino]guanidine has been shown to have several biochemical and physiological effects, including the inhibition of PRMT5 activity, induction of cell cycle arrest and apoptosis in cancer cells, reduction of inflammation, and improvement of insulin sensitivity in diabetic mice. Additionally, 2-[(E)-[4-[(4-fluorophenyl)methoxy]-3-methoxyphenyl]methylideneamino]guanidine has been shown to have low toxicity and high selectivity towards cancer cells, making it a promising candidate for cancer therapy.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-[(E)-[4-[(4-fluorophenyl)methoxy]-3-methoxyphenyl]methylideneamino]guanidine is its high selectivity towards cancer cells, which reduces the risk of toxicity and side effects associated with traditional chemotherapy. Additionally, its unique chemical structure and mechanism of action make it a promising candidate for the development of new drugs. However, one of the limitations of 2-[(E)-[4-[(4-fluorophenyl)methoxy]-3-methoxyphenyl]methylideneamino]guanidine is its relatively low solubility in water, which can affect its bioavailability and limit its therapeutic potential.

Future Directions

There are several future directions for the study of 2-[(E)-[4-[(4-fluorophenyl)methoxy]-3-methoxyphenyl]methylideneamino]guanidine, including the development of more efficient synthesis methods, the optimization of its pharmacokinetic properties, and the evaluation of its therapeutic potential in various diseases. Additionally, the identification of new targets for 2-[(E)-[4-[(4-fluorophenyl)methoxy]-3-methoxyphenyl]methylideneamino]guanidine and the elucidation of its mechanism of action can provide valuable insights into its therapeutic effects and potential applications.
Conclusion
In conclusion, 2-[(E)-[4-[(4-fluorophenyl)methoxy]-3-methoxyphenyl]methylideneamino]guanidine is a novel compound with significant potential for the development of new drugs for various diseases, including cancer, diabetes, and inflammation. Its unique chemical structure and mechanism of action make it a promising candidate for further research and development. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 2-[(E)-[4-[(4-fluorophenyl)methoxy]-3-methoxyphenyl]methylideneamino]guanidine have been discussed in this paper, providing a comprehensive overview of this promising compound.

Synthesis Methods

2-[(E)-[4-[(4-fluorophenyl)methoxy]-3-methoxyphenyl]methylideneamino]guanidine is synthesized through a multistep process involving the reaction of various reagents, including 4-fluoroanisole, 3-methoxybenzaldehyde, and guanidine hydrochloride. The final product is obtained through purification and isolation using chromatography techniques. This synthesis method has been optimized to ensure high yield and purity of the compound.

Scientific Research Applications

2-[(E)-[4-[(4-fluorophenyl)methoxy]-3-methoxyphenyl]methylideneamino]guanidine has been extensively studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and inflammation. Its unique chemical structure and mechanism of action make it a promising candidate for the development of new drugs.

properties

IUPAC Name

2-[(E)-[4-[(4-fluorophenyl)methoxy]-3-methoxyphenyl]methylideneamino]guanidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17FN4O2/c1-22-15-8-12(9-20-21-16(18)19)4-7-14(15)23-10-11-2-5-13(17)6-3-11/h2-9H,10H2,1H3,(H4,18,19,21)/b20-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZRWPOMNHPADJU-AWQFTUOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=NN=C(N)N)OCC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=N/N=C(N)N)OCC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(E)-[4-[(4-fluorophenyl)methoxy]-3-methoxyphenyl]methylideneamino]guanidine

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